[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1807938-66-4
VCID: VC4087667
InChI: InChI=1S/C10H16FN3S/c1-7-13-9(6-15-7)5-14-4-8(11)2-10(14)3-12/h6,8,10H,2-5,12H2,1H3/t8-,10-/m0/s1
SMILES: CC1=NC(=CS1)CN2CC(CC2CN)F
Molecular Formula: C10H16FN3S
Molecular Weight: 229.32

[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

CAS No.: 1807938-66-4

Cat. No.: VC4087667

Molecular Formula: C10H16FN3S

Molecular Weight: 229.32

* For research use only. Not for human or veterinary use.

[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine - 1807938-66-4

Specification

CAS No. 1807938-66-4
Molecular Formula C10H16FN3S
Molecular Weight 229.32
IUPAC Name [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Standard InChI InChI=1S/C10H16FN3S/c1-7-13-9(6-15-7)5-14-4-8(11)2-10(14)3-12/h6,8,10H,2-5,12H2,1H3/t8-,10-/m0/s1
Standard InChI Key VIPXLPYFNQHHKS-WPRPVWTQSA-N
Isomeric SMILES CC1=NC(=CS1)CN2C[C@H](C[C@H]2CN)F
SMILES CC1=NC(=CS1)CN2CC(CC2CN)F
Canonical SMILES CC1=NC(=CS1)CN2CC(CC2CN)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemical Configuration

The systematic IUPAC name, [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine, delineates its pyrrolidine backbone, fluorine substituent, and thiazole-containing side chain . The (2S,4S) configuration specifies the absolute stereochemistry, critical for molecular interactions with chiral biological targets. Alternative designations include the CAS registry number 1807938-66-4 and PubChem CID 119030853, which facilitate cross-referencing across databases .

Table 1: Key Identifiers and Synonyms

IdentifierValue
CAS Number1807938-66-4
PubChem CID119030853
Molecular FormulaC₁₀H₁₆FN₃S
IUPAC Name[(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
SMILESCC1=NC(=CS1)CN2CC@HF

Molecular Architecture

The compound’s structure integrates a pyrrolidine ring fluorinated at C4 and functionalized at C1 with a 2-methylthiazol-4-ylmethyl group. The methanamine moiety at C2 introduces a primary amine, enhancing hydrogen-bonding potential. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, contributes to π-π stacking interactions and metabolic stability .

Synthesis and Manufacturing

Synthetic Strategies

While detailed synthetic protocols remain undisclosed in public domains, retrosynthetic analysis suggests feasible routes. The pyrrolidine core could be constructed via cyclization of γ-aminonitriles or reduction of pyrroline intermediates. Fluorination at C4 likely employs electrophilic fluorinating agents like Selectfluor® under controlled conditions to preserve stereochemistry . The thiazole moiety may arise from Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones, followed by alkylation to attach the methyl group .

Stereochemical Control

The (2S,4S) configuration necessitates asymmetric synthesis or chiral resolution techniques. Catalytic asymmetric hydrogenation of enamine intermediates or enzymatic resolution of racemic mixtures could achieve the desired diastereomeric excess .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data highlight a balanced lipophilicity (XLogP3-AA: 0.9) and moderate polarity (Topological Polar Surface Area: 70.4 Ų), aligning with Lipinski’s criteria for drug-likeness . The molecule’s single hydrogen bond donor and five acceptors suggest favorable solubility in aqueous and organic media.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight229.32 g/mol
XLogP3-AA0.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3
Polar Surface Area70.4 Ų

Stability and Solubility

The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the thiazole ring may confer resistance to hydrolysis. Predicted aqueous solubility remains unquantified but is likely moderate given the compound’s polarity .

Pharmacological Profile

Protein Interactions and Target Identification

The compound is documented as a ligand in the Protein Data Bank entry 5RW0, implicating its role in modulating a protein target . Although the specific protein is uncharacterized in public records, thiazole derivatives frequently target kinases, GPCRs, or microbial enzymes.

Mechanism of Action Hypotheses

The primary amine may engage in salt bridges with aspartate or glutamate residues, while the fluorine atom could stabilize ligand-receptor interactions via electrostatic effects. The thiazole ring’s electron-rich nature might facilitate binding to hydrophobic pockets or metal ion cofactors .

ADMET Predictions

  • Absorption: Moderate intestinal permeability due to balanced lipophilicity.

  • Metabolism: Potential hepatic oxidation via CYP450 enzymes, mitigated by fluorine’s electron-withdrawing effects.

  • Toxicity: No in vivo data available; in silico models predict low acute toxicity.

Applications and Research Directions

Recent Studies

While clinical trials are unreported, molecular docking studies could explore its affinity for viral proteases or bacterial efflux pumps. Synthetic efforts may focus on optimizing bioavailability by modifying the pyrrolidine’s substituents.

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